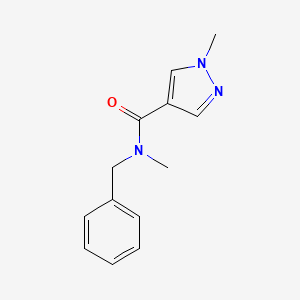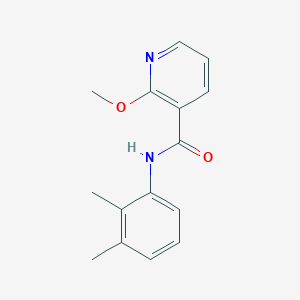
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. DMXAA was first synthesized in the late 1990s as a potential anti-tumor agent, and since then, several studies have been conducted to evaluate its efficacy.
作用機序
DMXAA's mechanism of action involves the activation of the immune system and the induction of tumor necrosis. DMXAA binds to and activates the STING (stimulator of interferon genes) pathway, which leads to the production of cytokines and chemokines that attract immune cells to the tumor site. DMXAA also disrupts the tumor vasculature by inducing the release of vasoactive substances, leading to tumor necrosis.
Biochemical and Physiological Effects
DMXAA has been shown to induce the production of cytokines and chemokines, including interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. DMXAA also induces the release of vasoactive substances, leading to increased vascular permeability and tumor necrosis. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments, including its ability to induce tumor necrosis and activate the immune system. DMXAA has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer treatment. However, DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects.
将来の方向性
Several future directions for DMXAA research include:
1. Clinical trials to evaluate the efficacy of DMXAA in cancer treatment.
2. Studies to optimize the synthesis of DMXAA and develop more efficient methods.
3. Investigation of the mechanism of action of DMXAA to better understand its effects.
4. Development of DMXAA derivatives with improved efficacy and reduced toxicity.
5. Investigation of the potential application of DMXAA in combination with other cancer therapies.
Conclusion
DMXAA is a promising candidate for cancer treatment due to its ability to induce tumor necrosis and activate the immune system. DMXAA has been extensively studied in preclinical models, and further studies are needed to evaluate its efficacy in clinical trials. DMXAA's mechanism of action is complex, and further studies are needed to fully understand its effects. Several future directions for DMXAA research have been identified, including clinical trials, optimization of synthesis methods, and investigation of its mechanism of action.
合成法
DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylamine with 2-bromo-3-methoxypyridine, followed by the reaction of the resulting intermediate with carbon monoxide and a palladium catalyst. The final product is obtained through the hydrolysis of the resulting nitrile compound.
科学的研究の応用
DMXAA has been extensively studied for its potential application in cancer treatment. Several preclinical studies have demonstrated the anti-tumor activity of DMXAA in various cancer models, including lung, breast, colon, and prostate cancer. DMXAA has been shown to induce tumor necrosis by activating the immune system and disrupting the tumor vasculature.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-4-8-13(11(10)2)17-14(18)12-7-5-9-16-15(12)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYWEGIRXCDXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methoxypyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)
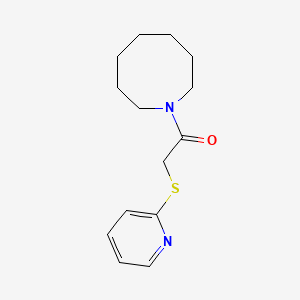
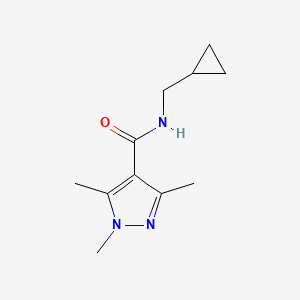
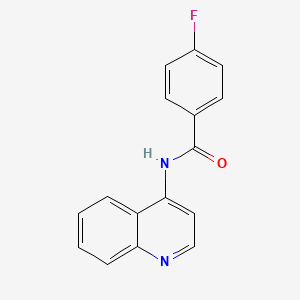
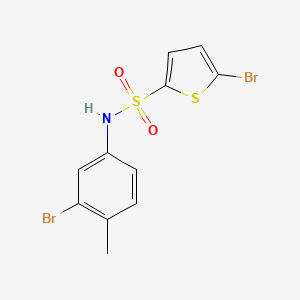
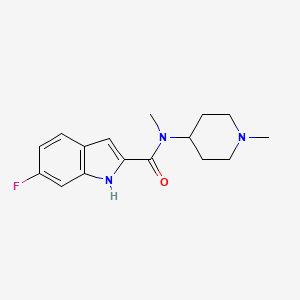
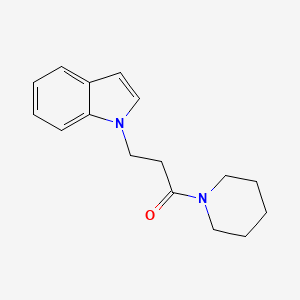


![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


